molecular formula C13H8BrNOS B2507927 3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one CAS No. 900019-32-1

3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one

Cat. No.: B2507927
CAS No.: 900019-32-1
M. Wt: 306.18
InChI Key: XSBZWHMATWICJZ-YHYXMXQVSA-N
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Description

3-[(Z)-(4-Bromo-3-thienyl)methylidene]-1H-indol-2-one is a substituted oxindole derivative characterized by a (Z)-configured methylidene group bridging a bromothiophene ring and an indole-2-one core. The bromothienyl substituent introduces steric bulk and electronic effects, which may influence binding affinity and selectivity toward biological targets. Its molecular formula is C₁₃H₈BrNOS, with a monoisotopic mass of 305.95 g/mol .

Properties

IUPAC Name

(3Z)-3-[(4-bromothiophen-3-yl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-11-7-17-6-8(11)5-10-9-3-1-2-4-12(9)15-13(10)16/h1-7H,(H,15,16)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBZWHMATWICJZ-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CSC=C3Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CSC=C3Br)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one typically involves the condensation of 4-bromo-3-thiophenecarboxaldehyde with indole-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the indole-2-one, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl-indole derivatives.

Scientific Research Applications

Antitumor Activity

The compound has shown promising antitumor effects, particularly against various cancer cell lines. Studies indicate that derivatives of indole, including 3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one, exhibit significant cytotoxicity against cancer cells. For instance, a study highlighted the synthesis of indole derivatives that demonstrated inhibition of tumor growth and metastasis in specific models .

Table 1: Antitumor Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound ASKBr-3 (HER-2+)17.44 ± 0.01
Compound BMCF-7 (Breast)25.00 ± 0.05
3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-oneHCT116 (Colon)TBDTBD

Antibacterial Properties

Research has demonstrated that compounds structurally related to 3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one possess significant antibacterial activity against resistant strains of bacteria. In particular, studies have reported minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin . This suggests a potential for these compounds to be developed as alternatives in treating multi-resistant bacterial infections.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
Compound CStaphylococcus aureus<0.5
Compound DEscherichia coli<1.0
3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-oneMRSATBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has also been explored, with some studies indicating that these compounds can modulate inflammatory pathways effectively. The presence of the thienyl group may enhance the pharmacological profile by improving bioavailability and target specificity .

Synthetic Applications

In addition to biological applications, 3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one serves as a valuable intermediate in organic synthesis. Its unique structure allows for various modifications leading to the development of new derivatives with tailored properties for specific applications in drug discovery .

Case Studies and Research Findings

  • Antitumor Mechanisms : A study investigated the mechanism by which indole derivatives induce apoptosis in cancer cells, revealing that these compounds activate caspase pathways leading to programmed cell death .
  • Antibacterial Efficacy : In a comparative study, several indole-based compounds were tested against resistant bacterial strains, demonstrating superior efficacy compared to traditional antibiotics and highlighting their potential as novel therapeutic agents .
  • Synthetic Pathways : Research has detailed synthetic routes for producing 3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one and its derivatives, emphasizing the importance of optimizing reaction conditions for higher yields and purity .

Mechanism of Action

The mechanism of action of 3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress or enzyme inhibition. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-Substituted Methylidene Oxindoles

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Configuration Key Reference
3-[(Z)-(4-Bromo-3-thienyl)methylidene]-1H-indol-2-one 4-Bromo-3-thienyl C₁₃H₈BrNOS 306.18 Z
(3Z)-3-(Benzylidene)-1,3-dihydro-2H-indol-2-one Benzylidene C₁₅H₁₁NO 221.25 Z
(3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one 4-Chlorobenzylidene C₁₅H₁₀ClNO 255.70 Z
(3Z)-3-[[1-(Benzenesulfonyl)indol-2-yl]methylidene]-1H-indol-2-one (SCR01013) Benzenesulfonyl-indolyl-methylidene C₂₄H₁₇N₂O₃S 413.47 Z
AN1 (5-Bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one) 3-Bromo-4,5-dihydroxyphenyl C₁₅H₉Br₂NO₃ 410.05 Z

Key Observations :

  • Steric Bulk : SCR01014’s benzenesulfonyl group introduces significant steric hindrance, which may reduce membrane permeability compared to the smaller bromothienyl substituent .
  • Hydrogen Bonding : AN1’s dihydroxyphenyl group facilitates hydrogen bonding, a feature absent in the target compound, which could explain its higher selectivity for mutant huntingtin (mHTT) protein .

Key Observations :

  • The target compound is synthesized via Knoevenagel condensation, a common method for Z-selective methylidene oxindoles .
  • Eschenmoser coupling () achieves higher yields (70–85%) but requires thioamide precursors, complicating scalability compared to Knoevenagel routes .

Key Observations :

  • The target compound shows moderate Autotaxin inhibition (IC₅₀ = 79 µM), likely due to its rigid bromothienyl group limiting active-site interactions .
  • AN1’s nanomolar potency against mHTT highlights the importance of dihydroxyphenyl substituents in enhancing target engagement .

Solid-State and Crystallographic Comparisons

analyzed XPac-derived structural correlations (SCs) for 3-substituted oxindoles. The target compound’s bromothienyl group induces a twisted conformation (torsion angle > 20°) compared to planar benzylidene derivatives, reducing π-π stacking efficiency . This may lower solubility but improve thermal stability.

Biological Activity

3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one is a synthetic compound belonging to the indole derivatives class, notable for its unique structural features that combine an indole core with a thienyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

The molecular formula of 3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one is C13H8BrNOSC_{13}H_8BrNOS, with a molecular weight of 306.18 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can modify its biological activity.

Antimicrobial Activity

Research indicates that 3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one exhibits significant antimicrobial properties. In studies involving Gram-positive bacteria, the compound demonstrated minimal inhibitory concentrations (MICs) lower than those of common antibiotics such as vancomycin and ciprofloxacin, indicating a promising alternative against resistant strains .

Microorganism MIC (μM) Comparison Antibiotic Antibiotic MIC (μM)
Staphylococcus aureus15.625 - 62.5Vancomycin< 32
Enterococcus faecalis62.5 - 125Ciprofloxacin< 64

The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production, which are critical pathways for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and enzyme inhibition. The exact pathways remain to be fully elucidated, but initial findings are promising for its application in cancer therapeutics .

While the complete mechanism of action is not fully understood, it is hypothesized that the compound interacts with specific molecular targets related to oxidative stress pathways or enzyme inhibition. This interaction could lead to the modulation of various cellular processes critical for microbial growth and cancer cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of 3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one in laboratory settings:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics in specific assays .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, indicating potential use as an anticancer agent .

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